SGI-1027 is a quinoline-based small molecule that acts as a potent inhibitor of DNA methyltransferases (DNMTs). [ [] ] It is classified as a non-nucleoside DNMT inhibitor, distinguishing it from nucleoside inhibitors like 5-azacytidine (Vidaza) and decitabine. [ [] ] Unlike nucleoside inhibitors, which incorporate into DNA, SGI-1027 directly inhibits DNMT activity. [ [] ] This direct inhibition makes it a valuable tool for studying DNA methylation and its role in various cellular processes, including gene expression and disease development. [ [] ]
Multiple synthetic routes for SGI-1027 have been explored. One approach utilizes a multistep process involving the coupling of a substituted aniline with a quinoline derivative, followed by further modifications to introduce the desired functional groups. [ [] ] Optimization of the synthesis route has been a focus to improve yield and purity. [ [] ]
SGI-1027's molecular structure comprises a quinoline ring linked to a substituted phenyl ring via an amino group. [ [] ] The substituted phenyl ring further connects to a 2-amino-6-methylpyrimidine moiety through an amide bond. [ [] ] Computational modeling and structure-activity relationship (SAR) studies have provided insights into the key structural features of SGI-1027 that contribute to its DNMT inhibitory activity. [ [, ] ]
SGI-1027 inhibits DNA methylation by binding to the catalytic domain of DNMTs, specifically targeting the DNA binding site. [ [] ] This binding disrupts the interaction between DNMTs and their DNA substrate, preventing methylation. [ [] ] Interestingly, SGI-1027 demonstrates selectivity in its inhibitory effects, preferentially targeting DNMT1 degradation while having minimal impact on DNMT3A and DNMT3B levels. [ [] ] This selectivity makes it a valuable tool for dissecting the specific roles of different DNMT isoforms in various biological processes. [ [] ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: